

Application Notes and Protocols for the Characterization of Spirotryprostatin A

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Compound of Interest

Compound Name: *spirotryprostatin A*

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Introduction

Spirotryprostatin A is a complex indole alkaloid first isolated from the fungus *Aspergillus fumigatus*.^[1] It belongs to the spiro-oxindole class of natural products and has garnered significant scientific interest due to its unique spirocyclic architecture and its potent inhibitory activity against the mammalian cell cycle, specifically arresting cells in the G2/M phase.^[2] The intricate structure and biological activity of **spirotryprostatin A** necessitate robust analytical techniques for its unambiguous characterization. This document provides detailed application notes and experimental protocols for the characterization of **spirotryprostatin A** using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS).

Physicochemical Properties of Spirotryprostatin A

A summary of the key physicochemical properties of **spirotryprostatin A** is presented below.

Property	Value
Molecular Formula	C ₂₂ H ₂₅ N ₃ O ₄ [1]
Molecular Weight	395.50 g/mol [1]
Monoisotopic Mass	395.18450629 Da[3]
Appearance	Colorless Needles[1]
Solubility	Soluble in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of **spirotryprostatin A**, providing detailed information about the carbon and proton framework of the molecule.

¹H and ¹³C NMR Spectroscopic Data

The following table summarizes the ¹H and ¹³C NMR chemical shift assignments for **spirotryprostatin A**. Data has been compiled from the literature, notably from the supporting information of the enantioselective total synthesis reported by Peng, T. et al.[1]

Position	¹³ C Chemical Shift (δ, ppm)	¹ H Chemical Shift (δ, ppm, Multiplicity, J in Hz)
2	176.9	-
3	77.2	-
3a	130.5	-
4	128.8	7.28 (d, J = 8.4)
5	114.4	6.85 (dd, J = 8.4, 2.4)
6	159.8	-
7	109.8	6.78 (d, J = 2.4)
7a	142.1	-
1'	-	8.20 (s, 1H, NH)
2'	68.2	3.85 (dd, J = 11.2, 4.8)
4'	165.8	-
5a'	60.1	4.15 (t, J = 8.0)
7'	25.4	1.95-2.10 (m, 2H)
8'	22.5	1.80-1.90 (m, 2H)
9'	45.9	3.50-3.60 (m, 2H)
11'	169.5	-
12'	59.8	4.05 (dd, J = 9.2, 4.0)
13'	33.1	2.35-2.45 (m, 1H)
14'	25.9	2.15-2.25 (m, 1H), 1.65-1.75 (m, 1H)
15'	121.8	5.15 (d, J = 9.6)
16'	136.2	-
17'	25.7	1.78 (s, 3H)

18'	18.4	1.72 (s, 3H)
6-OCH ₃	55.8	3.80 (s, 3H)

Note: NMR data can vary slightly depending on the solvent and instrument used.

Experimental Protocol for NMR Analysis

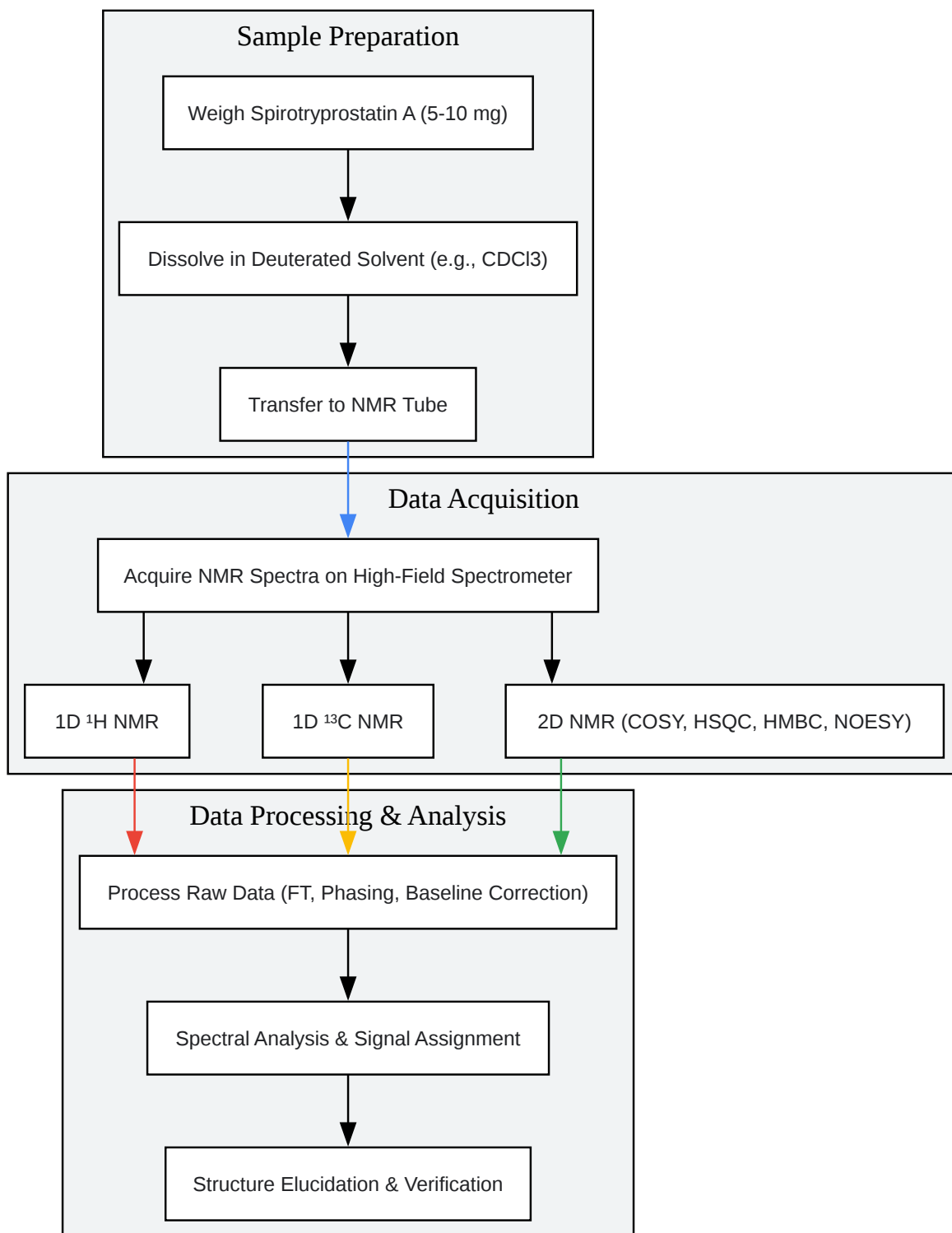
1. Sample Preparation:

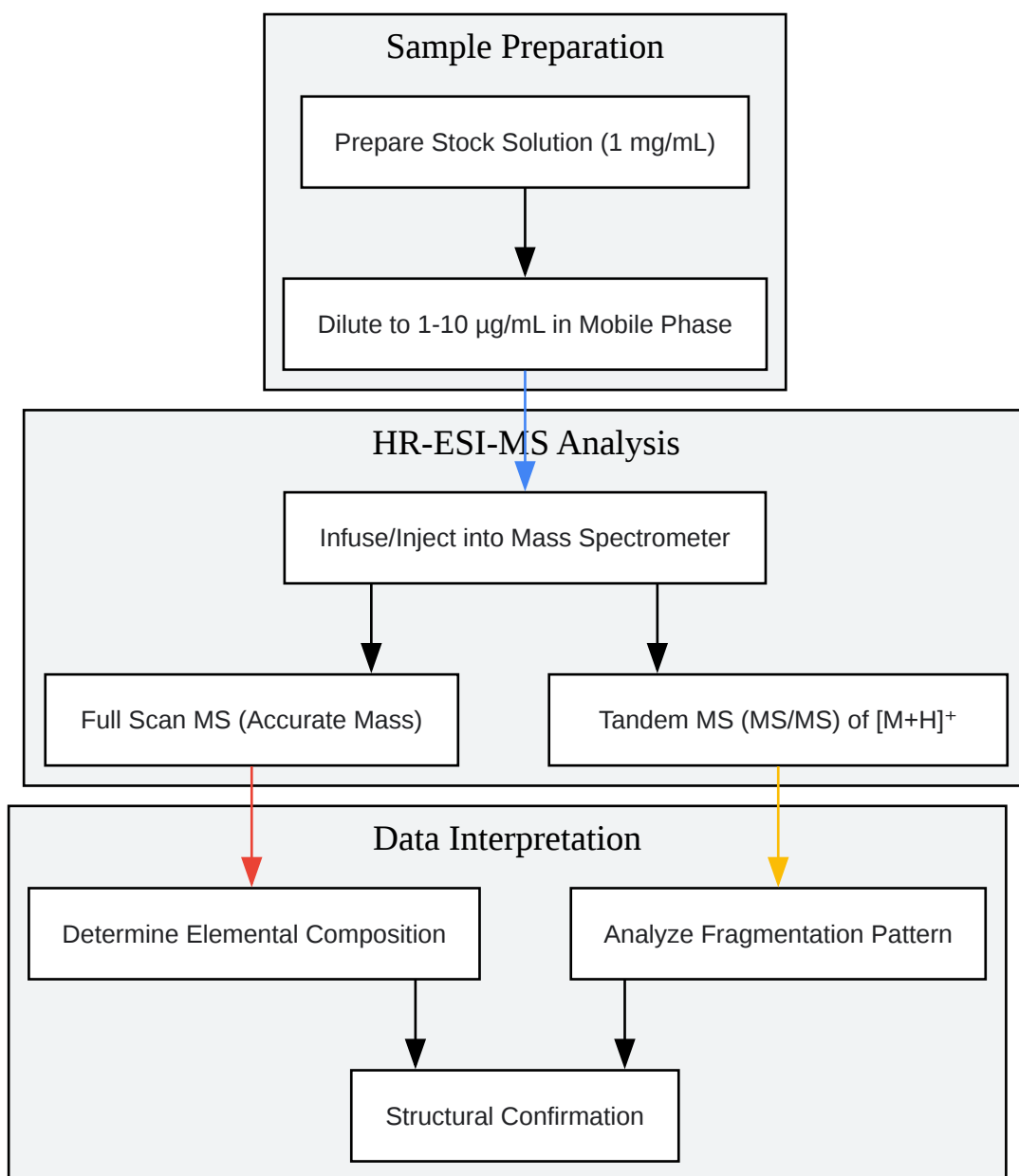
- Weigh approximately 5-10 mg of purified **spirotryprostatin A**.
- Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.
- Ensure the solution is clear and free of any particulate matter.

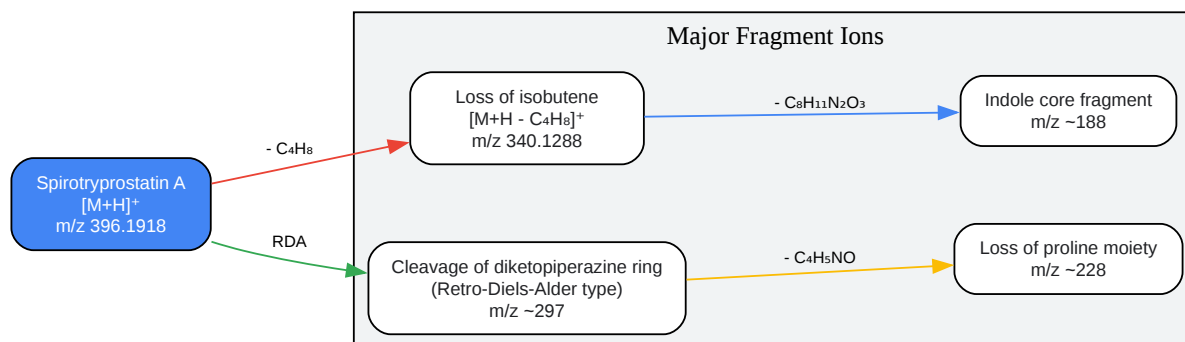
2. NMR Data Acquisition:

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
- Experiments:
 - ¹H NMR: Acquire a standard one-dimensional proton spectrum.
 - ¹³C NMR: Acquire a proton-decoupled carbon spectrum.
 - 2D NMR: To aid in structural assignment, perform a suite of 2D NMR experiments, including:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.
 - HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.
- NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To determine the spatial proximity of protons and elucidate the stereochemistry.
- Typical ^1H NMR Parameters:
 - Pulse Program: zg30
 - Number of Scans: 16-64
 - Relaxation Delay (d1): 1.0 s
 - Acquisition Time: ~4 s
- Typical ^{13}C NMR Parameters:
 - Pulse Program: zgpg30
 - Number of Scans: 1024 or more, depending on sample concentration.
 - Relaxation Delay (d1): 2.0 s
- Data Processing: Process the acquired data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).







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- 3. Spirotryprostatin A | C₂₂H₂₅N₃O₄ | CID 10408374 - PubChem [pubchem.ncbi.nlm.nih.gov/]
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